

# Application Notes and Protocols: DSP-2230 Phase 1 Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for **DSP-2230**, a selective voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9, for the treatment of neuropathic pain. The information is compiled from publicly available clinical trial registry data.

### Introduction

**DSP-2230** is an investigational compound developed for the management of neuropathic pain. [1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals in peripheral sensory neurons.[3][4][5] Phase 1 clinical trials were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **DSP-2230** in healthy volunteers.

### **Data Presentation**

While the detailed quantitative results from the **DSP-2230** Phase 1 clinical trials have not been made publicly available, the following tables outline the types of data that were collected based on the study designs. These tables are presented as templates for the expected data presentation.

Table 1: Summary of Pharmacokinetic Parameters of **DSP-2230** in Healthy Volunteers (Single Ascending Dose)



| Dose Group | N                     | Cmax<br>(ng/mL)       | Tmax (hr)             | AUC(0-t)<br>(ng*hr/mL) | t1/2 (hr) |
|------------|-----------------------|-----------------------|-----------------------|------------------------|-----------|
| Dose 1     | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available  |           |
| Dose 2     | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available  |           |
|            | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available  | •         |
| Placebo    | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available  | •         |

Cmax:

Maximum

plasma

concentration

; Tmax: Time

to maximum

plasma

concentration

; AUC(0-t):

Area under

the plasma

concentration

-time curve

from time 0 to

the last

measurable

concentration

; t1/2:

Elimination

half-life.

Table 2: Summary of Pharmacokinetic Parameters of **DSP-2230** in Healthy Volunteers (Multiple Ascending Dose)



| Dose Group | N         | Cmax,ss<br>(ng/mL) | Tmax,ss (hr) | AUC(0-τ)<br>(ng*hr/mL) |
|------------|-----------|--------------------|--------------|------------------------|
| Dose 1     | Data not  | Data not           | Data not     |                        |
|            | available | available          | available    |                        |
| Dans 2     | Data not  | Data not           | Data not     | <del>_</del>           |
| Dose 2     | available | available          | available    |                        |
|            | Data not  | Data not           | Data not     | <del>_</del>           |
|            | available | available          | available    | _                      |
| Placebo    | Data not  | Data not           | Data not     | _                      |
| Placebo    | available | available          | available    |                        |
| Cmax,ss:   |           |                    |              | <del></del>            |
| Maximum    |           |                    |              |                        |

plasma

concentration at

steady state;

Tmax,ss: Time to

maximum

plasma

concentration at

steady state;

AUC(0-τ): Area

under the plasma

concentration-

time curve over a

dosing interval at

steady state.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers



| Preferred Term  | Single Ascending Dose | Multiple Ascending Dose |  |
|-----------------|-----------------------|-------------------------|--|
| DSP-2230 (N=X)  | Placebo (N=Y)         |                         |  |
| n (%)           | n (%)                 | <del>-</del>            |  |
| e.g., Headache  | Data not available    | Data not available      |  |
| e.g., Nausea    | Data not available    | Data not available      |  |
| e.g., Dizziness | Data not available    | Data not available      |  |

Table 4: Effect of **DSP-2230** on Renal Function in Healthy Male Volunteers (ISRCTN02543559) [6]

| Parameter                                              | Baseline           | Single Dose (400<br>mg) | Multiple Dose (80<br>mg b.i.d.) |
|--------------------------------------------------------|--------------------|-------------------------|---------------------------------|
| Glomerular Filtration<br>Rate (GFR)<br>(mL/min/1.73m²) | Data not available | Data not available      | Data not available              |
| Renal Plasma Flow<br>(mL/min)                          | Data not available | Data not available      | Data not available              |
| Tubular Secretion of Creatinine (mg/min)               | Data not available | Data not available      | Data not available              |

Table 5: Pharmacodynamic Effects of **DSP-2230** on Pain Thresholds in Healthy Male Volunteers (ISRCTN80154838)[7]



| Pain Model                                | Parameter                         | DSP-2230              | Placebo               | Positive<br>Control   |
|-------------------------------------------|-----------------------------------|-----------------------|-----------------------|-----------------------|
| Capsaicin<br>Challenge                    | e.g., Pain<br>Threshold (units)   | Data not<br>available | Data not<br>available | Data not<br>available |
| e.g., Area of<br>Hyperalgesia<br>(cm²)    | Data not<br>available             | Data not<br>available | Data not<br>available |                       |
| UVB-Induced<br>Hyperalgesia               | e.g., Heat Pain<br>Threshold (°C) | Data not<br>available | Data not<br>available | Data not available    |
| e.g., Mechanical<br>Pain Threshold<br>(g) | Data not<br>available             | Data not<br>available | Data not<br>available |                       |

## **Experimental Protocols**

The following protocols are based on the descriptions provided in the clinical trial registries for the Phase 1 studies of **DSP-2230**.

# Protocol 1: Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of DSP-2230 (Based on ISRCTN07951717)[8]

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of **DSP-2230** in healthy male and female volunteers. A sub-study also evaluated the effect of food on the pharmacokinetics of **DSP-2230**.

### Methodology:

- Part 1: Single Ascending Dose (SAD)
  - Healthy volunteers were enrolled into sequential cohorts.
  - Within each cohort, subjects were randomized to receive a single oral dose of **DSP-2230** or placebo in a fasted state.



- The dose of **DSP-2230** was escalated in subsequent cohorts pending safety and tolerability data from the preceding cohort.
- Serial blood and urine samples were collected at predefined time points to determine the pharmacokinetic parameters of **DSP-2230** and its metabolites.
- Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

#### Part 2: Food Effect

- A cohort of healthy volunteers received a single oral dose of **DSP-2230** on two separate occasions, once in a fasted state and once after a high-fat meal.
- Blood samples were collected to assess the impact of food on the rate and extent of DSP-2230 absorption.
- Part 3: Multiple Ascending Dose (MAD)
  - Healthy volunteers were enrolled into sequential cohorts.
  - Within each cohort, subjects were randomized to receive multiple oral doses of DSP-2230 or placebo for a specified duration (e.g., 14 days).
  - Dose escalation in subsequent cohorts was based on the safety and tolerability data from the previous cohorts.
  - Blood and urine samples were collected to determine the steady-state pharmacokinetic profile of DSP-2230.
  - Safety and tolerability were monitored throughout the dosing period.

# Protocol 2: Assessment of the Effect of DSP-2230 on Renal Function (Based on ISRCTN02543559)[6]

Objective: To investigate the effect of single and repeated doses of **DSP-2230** on renal function in healthy male subjects.



### Methodology:

- Healthy male volunteers aged 18 to 55 years were enrolled.
- The study was a single-center, double-blind, randomized, placebo-controlled trial.
- Subjects were randomized to receive either DSP-2230 or placebo.
- Single Dose Phase: Subjects received a single oral dose of **DSP-2230** (400 mg) or placebo.
- Multiple Dose Phase: Following a washout period, subjects received DSP-2230 (80 mg twice daily) or placebo for 13 days.
- Renal function was assessed at baseline and after the single and multiple-dose administrations.
- The primary endpoint was the glomerular filtration rate (GFR), measured by iohexol clearance.
- Secondary endpoints included renal plasma flow and tubular secretion of creatinine.

# Protocol 3: Pharmacodynamic Evaluation of DSP-2230 in Experimental Pain Models (Based on ISRCTN80154838)[7][9]

Objective: To investigate the pharmacodynamic effect of **DSP-2230** on experimentally induced pain in healthy male subjects.

### Methodology:

- Part 1: Intradermal Capsaicin Model
  - Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, four-way crossover study.
  - Subjects received single doses of **DSP-2230**, placebo, a positive control (pregabalin), and its corresponding placebo.



- An intradermal injection of capsaicin was administered to induce localized pain, flare, and hyperalgesia.
- Pain thresholds and the area of hyperalgesia were assessed at specified time points after drug administration.
- Part 2: Ultraviolet B (UVB) Radiation Model
  - A separate cohort of healthy male volunteers was enrolled in a similar crossover study design.
  - Subjects received single doses of **DSP-2230**, placebo, a positive control (ibuprofen lysine), and its corresponding placebo.
  - A localized area of skin was exposed to UVB radiation to induce inflammation and hyperalgesia.
  - Heat and mechanical pain thresholds were measured to assess the analgesic effect of the treatments.

## **Mandatory Visualization**





### Click to download full resolution via product page

Caption: Mechanism of action of DSP-2230 on voltage-gated sodium channels in nociceptors.





Click to download full resolution via product page

Caption: Workflow for the Single and Multiple Ascending Dose study of DSP-2230.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 2. DSP-2230 Wikipedia [en.wikipedia.org]
- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental Expression of the TTX-Resistant Voltage-Gated Sodium Channels Nav1.8 (SNS) and Nav1.9 (SNS2) in Primary Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 6. isrctn.com [isrctn.com]
- 7. ISRCTN [isrctn.com]
- To cite this document: BenchChem. [Application Notes and Protocols: DSP-2230 Phase 1 Clinical Trial Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818647#dsp-2230-clinical-trial-design-phase-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com